molecular formula C9H10Cl3NO3S B15106391 (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

(3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B15106391
M. Wt: 318.6 g/mol
InChI Key: IGZXIXJRFYZARB-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound characterized by the presence of a hydroxypropyl group and a trichlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The trichlorophenylsulfonyl group can be reduced to a phenylsulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenylsulfonyl derivative.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules

Biology: In biological research, the compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets through its hydroxy and sulfonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

  • (3-Hydroxypropyl)[(2,3,4-dichlorophenyl)sulfonyl]amine
  • (3-Hydroxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
  • (3-Hydroxypropyl)[(2,3,4-trifluorophenyl)sulfonyl]amine

Comparison: Compared to its analogs, (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine exhibits unique properties due to the presence of three chlorine atoms on the phenyl ring. This increases its electron-withdrawing capacity, potentially enhancing its reactivity and interaction with molecular targets. Additionally, the specific positioning of the chlorine atoms can influence the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10Cl3NO3S

Molecular Weight

318.6 g/mol

IUPAC Name

2,3,4-trichloro-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H10Cl3NO3S/c10-6-2-3-7(9(12)8(6)11)17(15,16)13-4-1-5-14/h2-3,13-14H,1,4-5H2

InChI Key

IGZXIXJRFYZARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)NCCCO)Cl)Cl)Cl

Origin of Product

United States

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